![molecular formula C14H10ClNO4 B3036984 1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 400088-57-5](/img/structure/B3036984.png)
1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Overview
Description
1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (4-Chlorophenyl-2-oxoethyl-3-pyridinecarboxylic acid, or CPOCA) is an organic compound that is widely used as a reagent in organic synthesis and in the development of new drugs, agrochemicals, and other materials. It is a versatile building block in the synthesis of a wide variety of compounds, including pharmaceuticals, pesticides, and other materials. CPOCA is a chiral compound, meaning that it has two different forms (enantiomers) that are mirror images of each other. These enantiomers are important in the synthesis of certain compounds, such as chiral drugs. CPOCA is also used as a model compound for studying the mechanism of action of certain drugs, as well as for determining the structure and properties of other compounds.
Scientific Research Applications
Environmental Impact of Chlorophenyl Compounds
The environmental behavior of chlorophenyl compounds, including their isomeric composition and shifts due to biotransformation or transfer between environmental compartments, has been a subject of study. For instance, research on DDT (2,2,-bis(4-chlorophenyl)-1,1,1-trichloroethane) and its isomers reveals significant insights into the environmental fate of these compounds. These studies are crucial for understanding how such compounds, sharing a core structural similarity with the specified chemical, behave in various environmental contexts, including their stability in soil and bioaccumulation in aquatic life (Ricking & Schwarzbauer, 2012).
Biochemical Insights from Betalains
Betalains, with a core structure of betalamic acid [4-(2-oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid], offer a fascinating parallel to the study of chlorophenyl compounds. The comprehensive analysis of betalains, including their biosynthesis from tyrosine and their application as chemosystematic markers across various plant families, provides a model for understanding the biochemical pathways and potential applications of similar complex organic compounds (Khan & Giridhar, 2015).
Wastewater Treatment Insights
The treatment of pesticide industry wastewater, containing chlorophenyl compounds, demonstrates the challenges and advancements in removing toxic pollutants from water sources. Biological processes and granular activated carbon have been highlighted for their effectiveness in treating high-strength wastewaters containing recalcitrant compounds. Such studies underscore the importance of developing effective treatment strategies for chemicals with similar properties to ensure environmental safety and compliance with regulatory standards (Goodwin et al., 2018).
properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-11-4-1-9(2-5-11)12(17)8-16-7-10(14(19)20)3-6-13(16)18/h1-7H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIJATXQRCLKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(C=CC2=O)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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